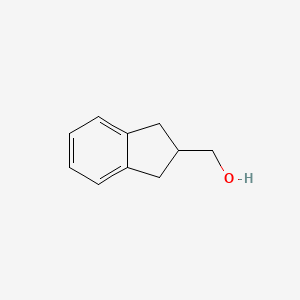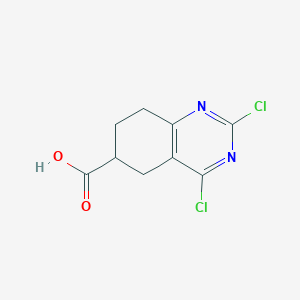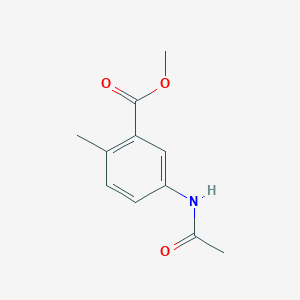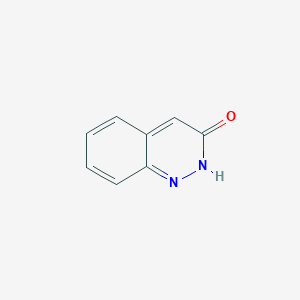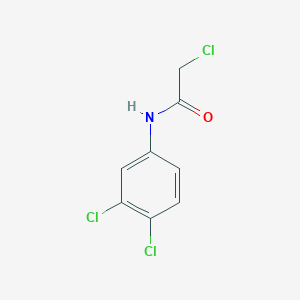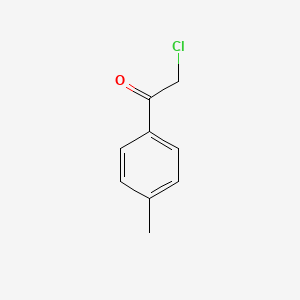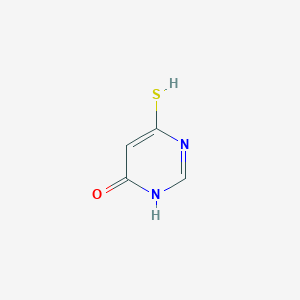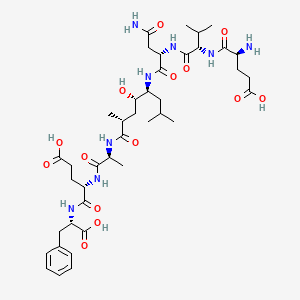
(3-Chlorprop-1-in-1-yl)benzol
Übersicht
Beschreibung
“(3-Chloroprop-1-yn-1-yl)benzene” is a chemical compound with the molecular formula C9H7Cl . It is also known as 1-Phenyl-3-chloro-1-propyn . The CAS number for this compound is 3355-31-5 .
Synthesis Analysis
The synthesis of “(3-Chloroprop-1-yn-1-yl)benzene” involves several steps. In one example, Sodium hydride and N,N-dimethylformamide were cooled to 0 C. with stirring under a nitrogen atmosphere. A solution of 1-t-butyloxycarbonyl-4-hydroxyethylpiperidine was added, and the mixture stirred for 1 hour. 3-Phenylpropargyl chloride was added, and the mixture was heated to reflux for 24 hours .Molecular Structure Analysis
The molecular structure of “(3-Chloroprop-1-yn-1-yl)benzene” consists of a benzene ring attached to a 3-chloroprop-1-yn-1-yl group . The compound has a molecular weight of 150.61 .Physical And Chemical Properties Analysis
“(3-Chloroprop-1-yn-1-yl)benzene” has a density of 1.095 g/mL at 25 °C, a boiling point of 102-104 °C, and a flashing point of 104 ºC . It is soluble in organic solvents but insoluble in water .Wissenschaftliche Forschungsanwendungen
Zwischenprodukt der organischen Synthese
(3-Chlorprop-1-in-1-yl)benzol: wird häufig als Zwischenprodukt in der organischen Synthese verwendet . Seine Struktur ermöglicht eine weitere Funktionalisierung und macht es zu einem vielseitigen Baustein für die Synthese einer Vielzahl komplexer organischer Moleküle. Diese Verbindung kann Reaktionen wie die Sonogashira-Kupplung eingehen, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen Alkinen und Aryl- oder Vinylhalogeniden verwendet wird.
Materialwissenschaftliche Forschung
In der Materialwissenschaft kann 1-PHENYL-3-CHLORO-1-PROPYNE verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren . So kann es beispielsweise verwendet werden, um Phenylgruppen auf die Oberfläche von Polymeren einzuführen, was deren Hydrophobizität, thermische Stabilität und Beständigkeit gegen UV-Strahlung verändern kann.
Pharmazeutische Entwicklung
Diese Verbindung dient als Vorläufer in der Synthese von Pharmazeutika . Die Phenylgruppe in ihrer Struktur ist ein häufiges Motiv in vielen Medikamenten, und die Alkin-Funktionalität kann genutzt werden, um durch Click-Chemie neue Pharmakophore zu schaffen, was möglicherweise zu neuartigen therapeutischen Wirkstoffen führt.
Katalyseforschung
Forscher verwenden This compound bei der Entwicklung neuer Katalysatoren . Die Verbindung kann in Liganden eingebaut werden, die an Metallzentren binden und die Reaktivität und Selektivität katalytischer Prozesse beeinflussen, die in der industriellen Chemie wichtig sind.
Analytische Chemie
In der analytischen Chemie können Derivate von 1-PHENYL-3-CHLORO-1-PROPYNE als Standards oder Reagenzien verwendet werden . Seine einzigartigen chemischen Eigenschaften ermöglichen es ihm, als Referenzverbindung in Verfahren wie Massenspektrometrie oder Chromatographie zu dienen.
Polymerchemie
Die Verbindung wird in der Polymerchemie zur Synthese neuer polymerer Materialien verwendet . Ihre Einarbeitung in Polymere kann zu Materialien mit verbesserten mechanischen Eigenschaften oder neuartigen Funktionalitäten wie elektrischer Leitfähigkeit oder Lichtemission führen.
Nanotechnologie
1-PHENYL-3-CHLORO-1-PROPYNE: wird bei der Synthese von Nanomaterialien verwendet . Es kann verwendet werden, um die Oberfläche von Nanopartikeln zu funktionalisieren, wodurch ihnen spezifische chemische Eigenschaften verliehen werden, die in verschiedenen Anwendungen wie der Wirkstoffabgabe und der Sensorik genutzt werden können.
Umweltchemie
In der Umweltchemie kann This compound auf seine Abbauprodukte und deren Auswirkungen auf die Umwelt untersucht werden . Das Verständnis seiner Abbauwege kann helfen, die potenziellen Risiken im Zusammenhang mit seiner Verwendung zu beurteilen und nachhaltigere chemische Prozesse zu entwickeln.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloroprop-1-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPSZEZJKSUNKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955184 | |
| Record name | (3-Chloroprop-1-yn-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3355-31-5 | |
| Record name | 3355-31-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Chloroprop-1-yn-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloroprop-1-yn-1-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

